Eravacycline is a novel fluorocycline antibiotic used to treat complicated intra-abdominal infections . It has a broad spectrum of activity against a range of pathogens including multidrug-resistant species, such as ESBL- or KPC-producing isolates . It is a fully synthetic fluorocycline that consists of the tetracyclic core scaffold with unique modifications in the tetracyclic D ring .
The first and second-generation syntheses of eravacycline were developed by Myers’ group at Harvard . The process utilizes two key intermediates in a convergent approach. The key transformation is a Michael–Dieckmann reaction between a suitable substituted aromatic moiety and a key cyclohexenone derivative .
Eravacycline is a novel fluorocycline of the tetracycline class of antimicrobial agents. It consists of the tetracyclic core scaffold with unique modifications in the tetracyclic D ring . This structure allows it to exhibit potent in vitro activity against Gram-positive and -negative bacterial strains expressing certain common tetracycline-specific acquired resistance mechanisms .
Eravacycline has demonstrated superior potency to that of antibiotics that are currently being marketed for intraabdominal infections . It has been found to be potent in vitro against all the isolates tested, including strains resistant to carbapenems .
Eravacycline is a fully synthetic fluorocycline that exhibits potent in vitro activity against a broad spectrum of clinically relevant Gram-positive and -negative aerobic and anaerobic bacteria . It has demonstrated broad antimicrobial activity and circumvents many of the known bacterial resistance mechanisms to tetracyclines, including ribosomal protection proteins and efflux pumps .
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.:
CAS No.: 506-78-5